molecular formula C17H15BrN4O B278874 N-(4-bromo-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-bromo-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278874
M. Wt: 371.2 g/mol
InChI Key: MKSJSVFPCPHUOX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide (referred to as "compound X" for brevity) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in cellular processes. In cancer cells, compound X has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote cell growth and angiogenesis. In neurodegenerative diseases, compound X has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, compound X has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the expression of various genes involved in cell growth and survival. In neuronal cells, compound X has been shown to protect against oxidative stress and inhibit the activity of MAO.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of compound X, including the development of more potent and selective analogs, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of compound X in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

Compound X can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-bromo-2-methylbenzonitrile with sodium azide to form 4-bromo-2-methylphenyl azide. The second step involves the reaction of 4-methylphenyl isocyanate with the 4-bromo-2-methylphenyl azide to form compound X.

Scientific Research Applications

Compound X has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, compound X has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. In drug discovery, compound X has been used as a lead compound for the development of new drugs.

properties

Product Name

N-(4-bromo-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C17H15BrN4O

Molecular Weight

371.2 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15BrN4O/c1-11-3-6-14(7-4-11)22-10-19-16(21-22)17(23)20-15-8-5-13(18)9-12(15)2/h3-10H,1-2H3,(H,20,23)

InChI Key

MKSJSVFPCPHUOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=C(C=C3)Br)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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